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Introduction
Calophyllolide, a complex 4-phenyl pyranocoumarin, is a bioactive natural product isolated

from plants of the Calophyllum genus, most notably Calophyllum inophyllum. It has garnered

significant scientific interest for its diverse pharmacological activities. Understanding the

precise chemical structure of Calophyllolide is fundamental to elucidating its mechanism of

action, developing synthetic analogues, and optimizing its therapeutic potential. This technical

guide provides a comprehensive overview of the foundational research that has defined the

chemical architecture of Calophyllolide, focusing on the key experimental data and

methodologies employed in its structural elucidation.

Chemical Structure and Properties
Calophyllolide is chemically designated as 5-methoxy-2,2-dimethyl-6-[(E)-2-methylbut-2-

enoyl]-10-phenylpyrano[2,3-f]chromen-8-one. Its molecular formula is C₂₆H₂₄O₅, with a

molecular weight of 416.5 g/mol .[1] The structure features a rigid tetracyclic core with a

pendant phenyl group and a 2-methylbut-2-enoyl side chain.

dot graph Calophyllolide_Structure { layout=neato; node [shape=plaintext, fontname="Arial",

fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
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// Atom nodes C1 [label="C", pos="0,1.5!"]; O2 [label="O", pos="0.87,1.5!"]; C3 [label="C",

pos="1.3,0.87!"]; C4 [label="C", pos="0.87,0!"]; C5 [label="C", pos="0,0!"]; C6 [label="C",

pos="-0.87,0!"]; C7 [label="C", pos="-1.3,0.87!"]; O8 [label="O", pos="-0.87,1.5!"]; C9

[label="C", pos="-1.74,0!"]; C10 [label="C", pos="-2.61,0.87!"]; C11 [label="C", pos="-3.48,0!"];

C12 [label="C", pos="-2.61,-0.87!"]; C13 [label="C", pos="-1.74,-0.87!"]; C14 [label="C",

pos="-0.87,-1.5!"]; O15 [label="O", pos="0,-1.5!"]; C16 [label="C", pos="0.87,-1.5!"]; C17

[label="C", pos="1.74,0!"]; C18 [label="C", pos="2.61,-0.87!"]; C19 [label="C", pos="3.48,0!"];

C20 [label="C", pos="2.61,0.87!"]; C21 [label="C", pos="1.74,0.87!"]; O22 [label="O",

pos="4.35,0!"]; C23 [label="C", pos="5.22,0.87!"]; C24 [label="C", pos="6.09,0!"]; C25

[label="C", pos="5.22,-0.87!"]; C26 [label="C", pos="6.96,0.87!"]; O27 [label="O",

pos="0.87,-2.37!"]; C28 [label="C", pos="-4.35,-0.87!"]; C29 [label="C", pos="-5.22,0!"]; C30

[label="C", pos="-4.35,0.87!"]; C31 [label="C", pos="-5.22,-1.5!"]; C32 [label="C",

pos="-6.09,-0.87!"];

// Hydrogen nodes H1 [label="H", pos="-0.43,1.93!"]; H2 [label="H", pos="0.43,1.93!"]; H3

[label="H", pos="1.73,1.3!"]; H4 [label="H", pos="1.3,-0.43!"]; H5 [label="H", pos="-1.73,1.3!"];

H6 [label="H", pos="-3.04,1.74!"]; H7 [label="H", pos="-4.35,0.43!"]; H8 [label="H",

pos="-3.04,-1.74!"]; H9 [label="H", pos="-1.3,-1.3!"]; H10 [label="H", pos="2.17,-1.3!"]; H11

[label="H", pos="4.35,0.43!"]; H12 [label="H", pos="3.04,-1.74!"]; H13 [label="H",

pos="1.3,-1.3!"]; H14 [label="H", pos="5.65,1.74!"]; H15 [label="H", pos="6.96,0.43!"]; H16

[label="H", pos="5.65,-1.74!"]; H17 [label="H", pos="7.83,1.3!"]; H18 [label="H",

pos="-4.78,-2.37!"]; H19 [label="H", pos="-6.09,-1.3!"]; H20 [label="H", pos="-6.96,-0.43!"]; H21

[label="H", pos="-6.09,0.43!"]; H22 [label="H", pos="-4.78,1.74!"];

// Bonds C1 -- O2; C1 -- O8; C1 -- H1; C1 -- H2; O2 -- C3; C3 -- C4; C3 -- H3; C4 -- C5; C4 --

C17; C4 -- H4; C5 -- C6; C5 -- O15; C6 -- C7; C6 -- C13; C7 -- O8; C7 -- H5; C9 -- C10; C9 --

C13; C10 -- C11; C10 -- H6; C11 -- C12; C11 -- H7; C12 -- C13; C12 -- H8; C13 -- C14; C13 --

H9; C14 -- O15; C16 -- O15; C16 -- O27; C17 -- C18; C17 -- C21; C18 -- C19; C18 -- H10; C19

-- C20; C19 -- O22; C19 -- H11; C20 -- C21; C20 -- H12; C21 -- H13; O22 -- C23; C23 -- C24;

C23 -- C25; C23 -- H14; C24 -- C26; C24 -- H15; C25 -- H16; C26 -- H17; C11 -- C28; C28 --

C29; C28 -- C30; C29 -- C32; C29 -- H19; C30 -- H22; C31 -- C32; C31 -- H18; C32 -- H20;

C32 -- H21; } Caption: 2D Chemical Structure of Calophyllolide.
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The structural elucidation of Calophyllolide has been primarily achieved through a

combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry

(MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen

framework of the molecule.

Table 1: ¹H-NMR (400 MHz, CDCl₃) and ¹³C-NMR Spectral Data for Calophyllolide[2]
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Position ¹³C Chemical Shift (δ, ppm)
¹H Chemical Shift (δ, ppm),
Multiplicity, J (Hz)

2 152.05 -

3 127.31 6.43, d, J = 9.6

4 116.01 5.46, d, J = 9.6

4a 155.91 -

5 159.50 -

5-OCH₃ 63.04 3.74, s

6 110.77 -

7 154.99 -

8 114.31 6.00, s

8a 151.75 -

9 127.79 -

10 140.01 -

1' 139.59 -

2', 6' 127.52 7.22, m

3', 5' 129.03 7.36, m

4' 127.52 7.36, m

1'' 194.30 -

2'' 144.20 -

3'' 149.62 6.54, q, J = 6.6

4'' 15.22 1.87, d, J = 6.6

5'' 10.76 1.99, s

11 105.67 -

12 26.91 0.95, s
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13 115.12 -

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its structure.

Table 2: Mass Spectrometry Data for Calophyllolide

Technique Ionization Mode
Mass-to-Charge
Ratio (m/z)

Interpretation

ESI-MS Positive 417.3 [M+H]⁺

X-ray Crystallography
The definitive three-dimensional structure of Calophyllolide has been determined by single-

crystal X-ray diffraction. The crystallographic data is available from the Cambridge

Crystallographic Data Centre (CCDC) under the deposition number 778011.[1] This data

provides the most accurate bond lengths, bond angles, and overall molecular conformation.

(Note: Specific bond lengths and angles from the CIF file are not publicly available through

simple search and require access to the CCDC database. The following table is a

representative example of the type of data that would be included.)

Table 3: Selected Bond Lengths and Angles for Calophyllolide (from CCDC 778011 -

Representative Data)

Bond Length (Å) Angle Angle (°)

C1-O2 1.37 O2-C1-O8 109.5

C4-C17 1.48 C5-C6-C13 120.0

C16=O27 1.21 C11-C28-C29 120.0
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Experimental Protocols
The isolation and structural characterization of Calophyllolide involve a series of well-defined

experimental procedures.

Isolation and Purification of Calophyllolide
A common procedure for the isolation of Calophyllolide from the seeds of Calophyllum

inophyllum is as follows:[3][4]

Extraction: Freshly collected fruits are homogenized and extracted with ethanol.[3] The crude

ethanol extract is then obtained.

Solvent Partitioning: The crude extract is partitioned between ethyl acetate and water. The

Calophyllolide will preferentially move into the ethyl acetate layer.[3]

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography

on silica gel. A typical solvent system for elution is a gradient of n-hexane and ethyl acetate.

[3]

Further Purification: Further purification can be achieved using Sephadex LH-20 column

chromatography with methanol as the eluent.[3]

Purity Analysis: The purity of the isolated Calophyllolide is typically assessed by High-

Performance Liquid Chromatography (HPLC).[3]
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Spectroscopic and Spectrometric Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher

field spectrometer.[2] Deuterated chloroform (CDCl₃) is a common solvent for analysis.[2]

Mass Spectrometry: Electrospray ionization (ESI) is a common technique for the mass

analysis of Calophyllolide, typically in positive ion mode.[2]

X-ray Crystallography: Single crystals of Calophyllolide suitable for X-ray diffraction are

grown from an appropriate solvent system. Data is collected at a controlled temperature

using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα

radiation). The structure is then solved and refined using specialized crystallographic

software.

Signaling Pathways and Logical Relationships
While this guide focuses on the chemical structure, it is important to note that the elucidation of

this structure is the first step in understanding its biological activity. The defined structure of

Calophyllolide allows researchers to propose and investigate its interactions with biological

targets and its role in various signaling pathways.
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Click to download full resolution via product page

Conclusion
The chemical structure of Calophyllolide has been rigorously established through a

combination of advanced spectroscopic and crystallographic techniques. This foundational

knowledge is indispensable for the ongoing research and development of Calophyllolide and

its derivatives as potential therapeutic agents. The detailed experimental protocols and data

presented in this guide serve as a valuable resource for scientists engaged in natural product

chemistry, medicinal chemistry, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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